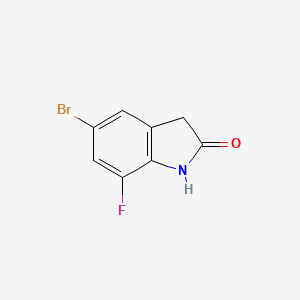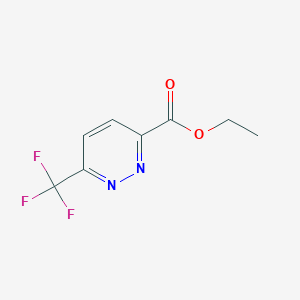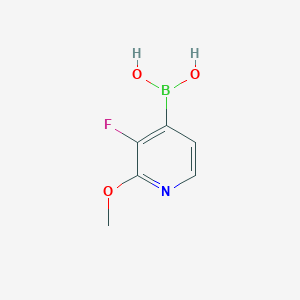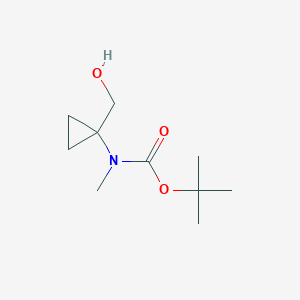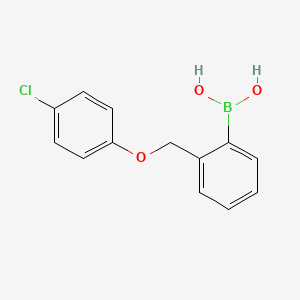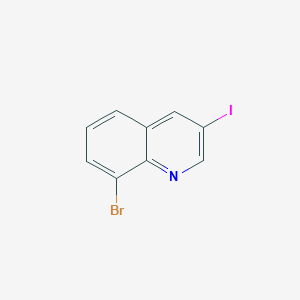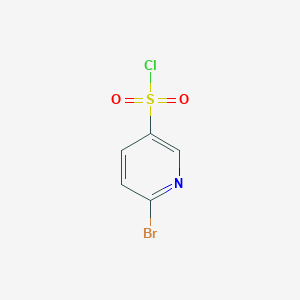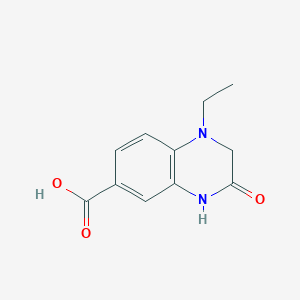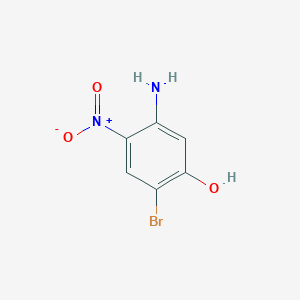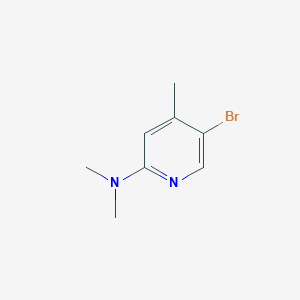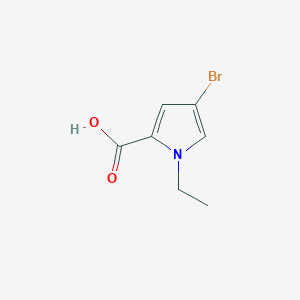
4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, also known as Ethyl 4-bromopyrrole-2-carboxylate, is a chemical compound with the empirical formula C7H8BrNO2 .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be represented by the SMILES stringCCOC(=O)c1cc(Br)c[nH]1 . The compound has a molecular weight of 218.05 . Physical And Chemical Properties Analysis
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is a solid compound with a melting point of 58-63°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.7±22.0 °C at 760 mmHg . The compound has a molecular weight of 218.048 .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole structures are prevalent in a wide range of natural products and pharmaceuticals. 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can serve as a precursor in the synthesis of indole derivatives. These derivatives are significant due to their presence in selected alkaloids, which have applications ranging from cancer treatment to microbial inhibition .
Development of Antitumor Agents
The pyrrole subunit is a common feature in therapeutically active compounds, including antitumor agents. The brominated pyrrole ring in 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be incorporated into larger, biologically active molecules that show promise in cancer research .
Antibiotic Synthesis
Pyrrole derivatives are known to possess antibiotic properties. The structural motif of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be utilized in the design and synthesis of new antibiotics, contributing to the fight against resistant bacterial strains .
Anti-Inflammatory Drug Design
The pyrrole moiety is also found in anti-inflammatory drugs. Research into 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid could lead to the development of novel anti-inflammatory medications, potentially with fewer side effects or increased efficacy .
Fungicide Development
Compounds containing the pyrrole ring, such as 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , are used in the creation of fungicides. These substances are crucial for protecting crops from fungal diseases, thereby supporting food security .
Discovery of HIV Inhibitors
Pyrrole-containing molecules have been identified as inhibitors of reverse transcriptase in HIV-1. The brominated variant, like 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , could be pivotal in discovering new drugs to combat HIV/AIDS .
Cholesterol-Lowering Drugs
The pyrrole unit is a component in some cholesterol-lowering drugs. By studying 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid , researchers can explore new avenues for managing high cholesterol levels, which is a significant risk factor for cardiovascular diseases .
Material Science Applications
Beyond pharmaceuticals, 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can be used in material science. Its chemical structure could be valuable in the synthesis of organic conductive materials, which are essential for creating flexible electronics .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1-ethylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFLIFGDKJYOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257137 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1235438-94-4 | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





